molecular formula C9H11BrN2O3S B6299373 N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% CAS No. 2290609-31-1

N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95%

Cat. No. B6299373
CAS RN: 2290609-31-1
M. Wt: 307.17 g/mol
InChI Key: WTOVJPZYXXVFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% (BMSA) is an organic compound belonging to the class of sulfonamide compounds. It is a white, crystalline solid with a melting point of 120-122°C. BMSA is widely used in a variety of chemical and biochemical research applications due to its unique properties.

Scientific Research Applications

N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the preparation of sulfonamides, sulfonamides derivatives, and other heterocyclic compounds. N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is also used in biochemical research as a reagent for the preparation of inhibitors of enzymes such as cyclooxygenase-2 (COX-2). Additionally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% can be used for the synthesis of peptides, peptide analogues, and other peptide derivatives.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is not fully understood. However, it is believed that N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% are not fully understood. However, it is believed that N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may have anti-inflammatory and analgesic properties. In addition, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% has been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% in laboratory experiments is its high purity. N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is available in a 95% pure form, which makes it ideal for use in organic synthesis and biochemical research. However, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is a highly reactive compound and should be handled with care. Additionally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

The future of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% research is promising. There is potential for N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% to be used in the development of new drugs and therapies for the treatment of inflammatory diseases. Additionally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may be used in the development of new inhibitors of enzymes such as cyclooxygenase-2 (COX-2). Furthermore, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may be used in the development of peptide-based drugs and therapies. Finally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may be used in the development of new synthetic methods for the preparation of heterocyclic compounds.

Synthesis Methods

N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-methylthiobenzaldehyde with 2-bromoacetamide in a solvent such as ethanol. This results in the formation of N-(2-bromo-4-methylsulfamoyl-phenyl)-acetamide. The second step involves the purification of the compound by recrystallization. This yields a pure sample of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% with a purity of 95%.

properties

IUPAC Name

N-[2-bromo-4-(methylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVJPZYXXVFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide

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